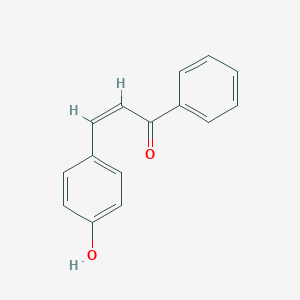

4-Hydroxychalcone

Overview

Description

4-Hydroxychalcone is a chalcone metabolite with diverse biological activities . It is formed when chalcone is metabolized by the cytochrome (CYP) P450 isoform CYP1A1 or CYP2C6 . It has anti-angiogenic and anti-inflammatory activities . It suppresses angiogenesis by suppressing the growth factor pathway with no signs of cytotoxicity .

Synthesis Analysis

The synthesis of this compound involves the Claisen-Schmidt reaction .Molecular Structure Analysis

The molecular formula of this compound is C15H12O2 . It has a molecular weight of 224.255 Da . The compound crystallizes in the orthorhombic crystal class in the space group P212121 .Chemical Reactions Analysis

This compound is obtained using the Claisen-Schmidt reaction . The product is characterized by FTIR and NMR spectroscopy .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 394.9±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 67.0±3.0 kJ/mol and a flash point of 168.6±18.3 °C .Scientific Research Applications

Inclusion Mechanism and Heat Stability

- Application: 4-Hydroxychalcone, when combined with hydroxypropyl-β-cyclodextrin (HP-β-CD), demonstrates enhanced heat stability and changes in physical phase. The inclusion process is spontaneous, driven by hydrophobic forces, and significantly increases the decomposition temperature of this compound (Guo, Chen, & Ma, 2015).

Hydrogen Bonding Studies

- Application: Investigations of resonance-assisted intramolecular hydrogen bonding in 4-(dimethylamino)-2'-hydroxychalcone (DMAHC) were conducted using variable-temperature proton NMR spectroscopy, offering insights into the behavior of hydroxychalcones in different solvent environments (Wachter-Jurcsak & Detmer, 1999).

Antioxidant Activity and Conformational Study

- Application: this compound demonstrated significant antioxidant activity, comparing favorably with known antioxidants. This is supported by theoretical calculations that reveal conformational preferences and the stabilizing effects of electron delocalization (Kerek, Rozada, & Fiorin, 2021).

Cytotoxicity in Neuroblastoma Cells

- Application: this compound showed potent cytotoxic effects on MYCN-amplified neuroblastoma cells, offering potential therapeutic applications. It induces oxidative stress, leading to cell death and mitochondrial respiratory impairments (Alshangiti et al., 2019).

Spectral Features and Photophysical Properties

- Application: Studies on spectral features and photophysical properties of 4'-Substituted 2'-Hydroxychalcones reveal insights into molecular conformation and fluorescence properties, useful for optoelectronic applications (Serdiuk, Wera, & Roshal, 2018).

Anti-Inflammatory and Anti-Cancer Properties

- Application: 4'-Hydroxychalcone inhibits TNFα-induced NF-κB pathway activation and proteasome activity, suggesting potential applications in anti-inflammatory and anti-cancer therapies (Orlíková et al., 2011).

Attenuation of Hyperaldosteronism and Renal Injury

- Application: this compound attenuates hyperaldosteronism, inflammation, and renal injury, providing insights for therapeutic strategies in resistant hypertension (Qu et al., 2014).

Inhibitory Effects on Acetylcholinesterase

- Application: Certain analogues of 2′-hydroxychalcone with modified C4-substituents act as inhibitors against human acetylcholinesterase, showing potential as therapeutic leads for Alzheimer’s disease (Sukumaran et al., 2020).

Photocyclization to Flavanones

- Application: 2′-Hydroxychalcones undergo photocyclization to form 4-flavanones, a process influenced by solvent type and viscosity, offering potential routes for synthesizing flavanones (Matsushima & Hirao, 1980).

Mechanism of Action

Target of Action

4-Hydroxychalcone primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound interacts with its targets by inhibiting TNFα-induced NF-κB activation via proteasome inhibition . This means it prevents the degradation of IkBα, a protein that inhibits NF-κB, and subsequently prevents the nuclear translocation of p50/p65, leading to the inhibited expression of NF-kB target genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting this pathway, this compound can modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification .

Pharmacokinetics

A study on the pharmacokinetics of hydroxy-substituted chalcones found that the highest volume of distribution was observed for diosgenin (25 ml/kg) followed by charantin (14 ml/kg) and least was observed for hydroxychalcone (027 ml/kg), indicating high protein binding of hydroxychalcone and ultimately low t 1/2 and lower clearance of drug from the body .

Result of Action

The molecular and cellular effects of this compound’s action include a rapid potassium release from mitochondrial vesicles and deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria . It also affects cancer cell viability but has no significant effect on non-transformed cell viability .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Hydroxychalcone interacts with various biomolecules in biochemical reactions. It inhibits TNFα-induced NF-κB activation via proteasome inhibition . It also causes a rapid potassium release from mitochondrial vesicles and leads to the deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it strongly decreases proliferation in colon and distal small intestine (DSI) adenomas, as detected by immunofluorescence staining with the proliferation marker protein Ki‑67 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It promotes apoptosis in colon adenomas, as detected by TUNEL immunofluorescence staining . It also decreases mRNA expression of β‑catenin target genes, including c‑Myc, Axin2, and CD44, in colon adenomas .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, administration of this compound (10 mg/kg/day) significantly decreased the number and size of colon adenomas in Apc Min mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

Future studies may reveal targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWCDTYUYPOAIU-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022453 | |

| Record name | 4-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38239-55-3, 20426-12-4 | |

| Record name | trans-4-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020426124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97Q47VBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)

![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)

![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

![[(2,5-Dichlorophenyl)thio]acetic acid](/img/structure/B181563.png)